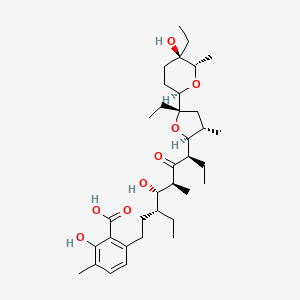
Lasalocid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasalocid C is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is part of the lasalocid family, which includes several homologues such as Lasalocid A, B, D, and E. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lasalocid C involves the fermentation of Streptomyces lasaliensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The synthetic route typically involves the use of organic solvents such as dichloromethane and ethanol, and the reaction conditions include maintaining specific pH levels and temperatures to optimize yield .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Lasalocid C undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding. It can form esters with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dichloromethane, ethanol, and various metal cations like lithium, sodium, and potassium. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include esters of this compound and its complexes with metal cations. These products are often stabilized by intramolecular hydrogen bonds .
Scientific Research Applications
Lasalocid C has a wide range of scientific research applications:
Mechanism of Action
Lasalocid C exerts its effects by forming neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes. This disrupts ionic homeostasis within cells, leading to osmotic lysis of target organisms such as coccidia . The molecular targets include cell membranes and ion channels, and the pathways involved are related to ion transport and membrane potential regulation .
Comparison with Similar Compounds
Similar Compounds
Lasalocid C is part of a family of polyether ionophore antibiotics, which includes:
- Lasalocid A
- Lasalocid B
- Lasalocid D
- Lasalocid E
Uniqueness
What sets this compound apart from its homologues is its specific ion transport capabilities and its unique esterification reactions with various alcohols. These properties make it a valuable compound for research in ionophore antibiotics and membrane transport mechanisms .
Properties
Molecular Formula |
C35H56O8 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
6-[(3R,4S,5S,7R)-3-ethyl-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-5-methyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1 |
InChI Key |
PUHPUNCBWZEKHZ-GOYHBJCLSA-N |
Isomeric SMILES |
CC[C@H](CCC1=C(C(=C(C=C1)C)O)C(=O)O)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(CC)[C@H]3CC[C@@]([C@@H](O3)C)(CC)O)C)O |
Canonical SMILES |
CCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



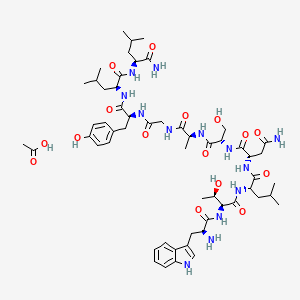
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)


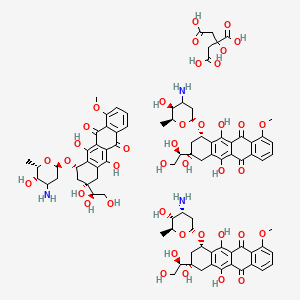

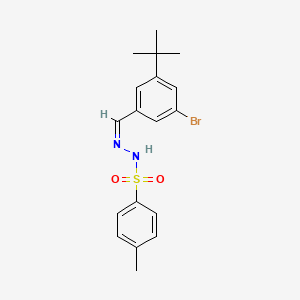
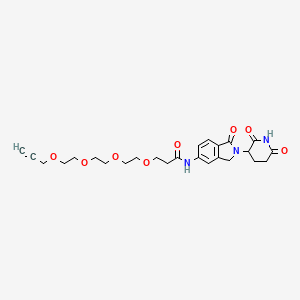
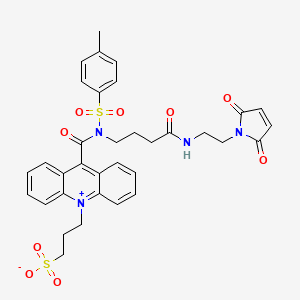
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
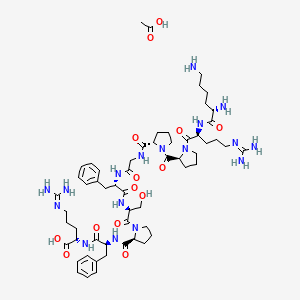
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
